molecular formula C27H31NO6 B8612103 1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-METHYLENEPIPERIDINE-1,2,3-TRICARBOXYLATE

1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-METHYLENEPIPERIDINE-1,2,3-TRICARBOXYLATE

Cat. No.: B8612103
M. Wt: 465.5 g/mol
InChI Key: BYHSGUNWULPMDT-GOTSBHOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-METHYLENEPIPERIDINE-1,2,3-TRICARBOXYLATE is a complex organic compound with a unique structure that includes a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-METHYLENEPIPERIDINE-1,2,3-TRICARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, followed by the introduction of the benzyl and tert-butyl groups, and finally, the methylene and carboxylate groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents, including dichloromethane and tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-METHYLENEPIPERIDINE-1,2,3-TRICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl groups using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-METHYLENEPIPERIDINE-1,2,3-TRICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-METHYLENEPIPERIDINE-1,2,3-TRICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-dibenzyl 3-tert-butyl (2S,3S)-5-oxopiperidine-1,2,3-tricarboxylate
  • 1,2-dibenzyl 3-tert-butyl (2S,3S)-5-hydroxypiperidine-1,2,3-tricarboxylate

Uniqueness

1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-METHYLENEPIPERIDINE-1,2,3-TRICARBOXYLATE is unique due to the presence of the methylene group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C27H31NO6

Molecular Weight

465.5 g/mol

IUPAC Name

1-O,2-O-dibenzyl 3-O-tert-butyl (2S,3S)-5-methylidenepiperidine-1,2,3-tricarboxylate

InChI

InChI=1S/C27H31NO6/c1-19-15-22(24(29)34-27(2,3)4)23(25(30)32-17-20-11-7-5-8-12-20)28(16-19)26(31)33-18-21-13-9-6-10-14-21/h5-14,22-23H,1,15-18H2,2-4H3/t22-,23-/m0/s1

InChI Key

BYHSGUNWULPMDT-GOTSBHOMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CC(=C)CN([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)C1CC(=C)CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Name
C=C1CC(C(=O)OC(C)(C)C)C(C(=O)OCc2ccccc2)N(Cc2ccccc2)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=C1CC(C(=O)OC(C)(C)C)C(C(=O)OCc2ccccc2)N(C(=O)OCc2ccccc2)C1

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